![molecular formula C11H15NO4S B14458187 2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid CAS No. 73243-09-1](/img/structure/B14458187.png)
2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid is an organic compound with the molecular formula C11H15NO4S. It is a derivative of amino acids and contains a sulfinyl group attached to a methoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and L-cysteine.
Formation of Sulfinyl Group: The 4-methoxybenzyl chloride undergoes a nucleophilic substitution reaction with L-cysteine to form the intermediate compound.
Oxidation: The intermediate compound is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfinyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biochemical processes.
Pathways: It may modulate signaling pathways and metabolic processes, leading to its observed effects
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-methoxyphenyl)propanoic acid: Lacks the sulfinyl group.
2-Amino-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group instead of a methoxy group.
2-Amino-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom instead of a methoxy group
Uniqueness
2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
73243-09-1 |
|---|---|
Molecular Formula |
C11H15NO4S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
2-amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid |
InChI |
InChI=1S/C11H15NO4S/c1-16-9-4-2-8(3-5-9)6-17(15)7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) |
InChI Key |
QCJDNLVTMDOYBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CS(=O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



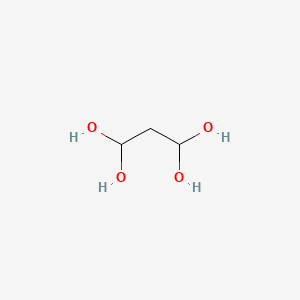

![(1r,3As,3br,5as,10as,10bs,12ar)-10a,12a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1h-cyclopenta[7,8]phenanthro[2,3-d][1,3]thiazol-8-amine](/img/structure/B14458146.png)
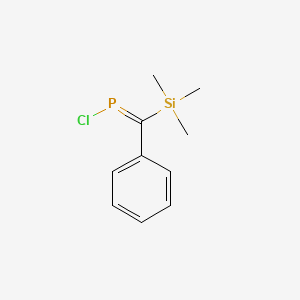

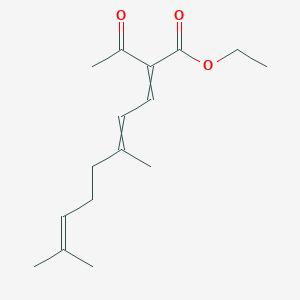
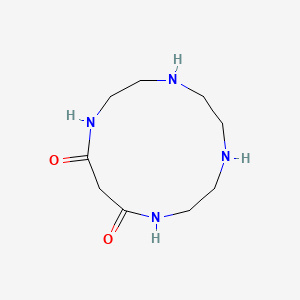


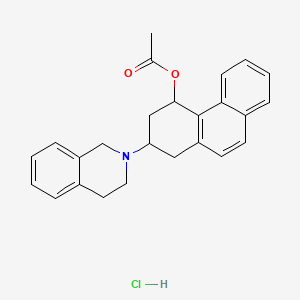
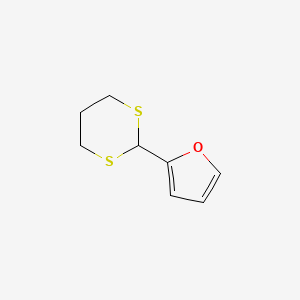
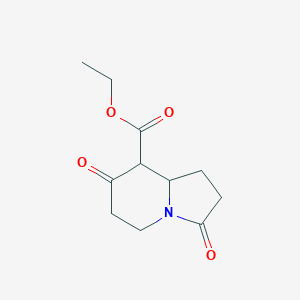
![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)
